molecular formula C24H16O2 B14310972 Dibenz(a,j)anthracene-3,4-dione, 7,14-dimethyl- CAS No. 114326-35-1

Dibenz(a,j)anthracene-3,4-dione, 7,14-dimethyl-

Cat. No.: B14310972
CAS No.: 114326-35-1
M. Wt: 336.4 g/mol
InChI Key: JSZXYCIZBMYBCM-UHFFFAOYSA-N
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Description

Dibenz(a,j)anthracene-3,4-dione, 7,14-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene ringsIt is formed through the incomplete combustion of organic matter and is often found in industrial emissions, vehicle exhaust, and cigarette smoke .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenz(a,j)anthracene-3,4-dione, 7,14-dimethyl- typically involves multiple steps, including cyclization, oxidation, and functional group modifications. One common synthetic route involves the cyclization of appropriate precursors followed by oxidation to introduce the dione functionality. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Dibenz(a,j)anthracene-3,4-dione, 7,14-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dibenz(a,j)anthracene-3,4-dione, 7,14-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism by which Dibenz(a,j)anthracene-3,4-dione, 7,14-dimethyl- exerts its effects involves its interaction with cellular components. It can be metabolically activated to form reactive intermediates that interact with DNA, leading to mutations and potential carcinogenic effects. The molecular targets include DNA and various enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its distinct chemical properties make it a valuable compound for research and industrial applications .

Properties

CAS No.

114326-35-1

Molecular Formula

C24H16O2

Molecular Weight

336.4 g/mol

IUPAC Name

2,13-dimethylpentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-dione

InChI

InChI=1S/C24H16O2/c1-13-16-8-7-15-5-3-4-6-18(15)22(16)14(2)23-17(13)9-10-20-19(23)11-12-21(25)24(20)26/h3-12H,1-2H3

InChI Key

JSZXYCIZBMYBCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=CC(=O)C5=O)C

Origin of Product

United States

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